4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol
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Overview
Description
4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, a nitro group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and 2-methyl-4-nitroaniline.
Condensation Reaction: The aldehyde group of 4-bromo-2-hydroxybenzaldehyde reacts with the amine group of 2-methyl-4-nitroaniline under acidic or basic conditions to form the imine linkage.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Bromo-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-((2-methyl-4-amino-phenylimino)-methyl)-phenol: Similar structure but with an amino group instead of a nitro group.
4-Chloro-2-((2-methyl-4-nitro-phenylimino)-methyl)-phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Structural Features:
Biological Activity: The combination of these functional groups may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H11BrN2O3 |
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Molecular Weight |
335.15 g/mol |
IUPAC Name |
4-bromo-2-[(2-methyl-4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-6-12(17(19)20)3-4-13(9)16-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
InChI Key |
DFRQKHVTDLUODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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